molecular formula C9H9N3O2 B1683898 Carbendazim CAS No. 10605-21-7

Carbendazim

Cat. No.: B1683898
CAS No.: 10605-21-7
M. Wt: 191.19 g/mol
InChI Key: TWFZGCMQGLPBSX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Carbendazim, a systemic fungicide, primarily targets tubulin proteins . These proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a vital role in cell division .

Mode of Action

This compound binds to tubulin proteins, disrupting the assembly of microtubules and the formation of spindles during cell division . This disruption results in the malsegregation of chromosomes, leading to aneugenic effects . This mechanism of action is dose-dependent, with a threshold below which no effects are observed .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the microtubule assembly pathway . By binding to tubulin proteins, this compound prevents the formation of microtubules, thereby disrupting cell division and leading to cell death .

Pharmacokinetics

This compound exhibits rapid absorption and distribution in the body . After oral administration, it reaches the highest concentrations in the stomach and small intestine within 1 hour . By 4 hours post-dosing, this compound concentrations in tissues and blood decline to almost basal levels . The total percentage of administered this compound eliminated in urine is 25.7%, and in feces is 16.6% within 24 hours . The overall plasma protein binding of this compound assessed by ultrafiltration ranged from 60 to 74% .

Result of Action

The primary result of this compound’s action is the prevention of fungal growth, making it an effective fungicide . It also has significant toxic effects on non-target organisms, including humans, invertebrates, aquatic life forms, and soil microorganisms . It can cause embryotoxicity, apoptosis, teratogenicity, infertility, hepatocellular dysfunction, endocrine-disrupting effects, disruption of haematological functions, mitotic spindle abnormalities, and mutagenic and aneugenic effects .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. For instance, the degradation rate of this compound is influenced by its initial concentration and the presence of organic nitrogenous sources . Additionally, the sorption affinity and desorption capacity of soil for this compound can be significantly enhanced by sewage sludge derived biochar .

Biochemical Analysis

Biochemical Properties

Carbendazim has been found to interact with various enzymes, proteins, and other biomolecules. It undergoes partial to complete biodegradation in the soil and water by Azospirillum, Aeromonas, Alternaria, Bacillus, Brevibacillus, Nocardioides, Pseudomonas, Ralstonia, Rhodococcus, Sphingomonas, Streptomyces, and Trichoderma .

Cellular Effects

This compound has been reported to cause embryotoxicity, apoptosis, teratogenicity, infertility, hepatocellular dysfunction, endocrine-disrupting effects, disruption of hematological functions, mitotic spindle abnormalities, mutagenic and aneugenic effect . It also disrupts the microbial community structure in various ecosystems .

Molecular Mechanism

It is known to cause a range of effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently being studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Comparison with Similar Compounds

Carbendazim is part of the benzimidazole class of fungicides, which includes compounds like benomyl, thiabendazole, and thiophanate-methyl . Compared to these compounds, this compound is unique due to its broad-spectrum activity and high efficacy against a wide range of fungal pathogens . Thiophanate-methyl, for example, is a pro-fungicide that converts to this compound in plants, making this compound the active agent .

Similar Compounds

  • Benomyl
  • Thiabendazole
  • Thiophanate-methyl
  • Fuberidazole
  • Methyl (1-{[(5-cyanopentyl)amino]carbonyl}-1H-benzimidazol-2-yl) carbamate
  • This compound salicylate

This compound stands out for its effectiveness and versatility in agricultural applications, making it a valuable tool in the management of fungal diseases.

Properties

IUPAC Name

methyl N-(1H-benzimidazol-2-yl)carbamate
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InChI

InChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13)
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InChI Key

TWFZGCMQGLPBSX-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)NC1=NC2=CC=CC=C2N1
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Molecular Formula

C9H9N3O2
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Related CAS

23424-47-7 (unspecified hydrochloride), 37574-18-8 (mono-hydrochloride), 52316-55-9 (monophosphate)
Record name Carbendazim [BSI:ISO]
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DSSTOX Substance ID

DTXSID4024729
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Molecular Weight

191.19 g/mol
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Physical Description

Carbendazim appears as light gray or beige powder. (NTP, 1992), White to light-gray, odorless solid; [HSDB] Powder; [MSDSonline], Solid, COLOURLESS CRYSTALS OR GREY-TO-WHITE POWDER.
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Solubility in water at 24 °C: 29 mg/L at pH 4; 8 mg/L at pH 7; 1.49 mg/L at pH 8, Soluble in (g/L at 24 °C): dimethylformamide 5, acetone 0.3, ethanol 0.3, chloroform 0.1, ehtyl acetate 0.135, dichlormethane 0.068, benzene 0.036, cyclohexane <0.01, diethyl ether <0.01, hexane 0.0005, Xylene: <1 g/100 g at 20 °C; Cylcohexanone: < 1 g/100 g /Technical grade/, Solubility at 20 °C (mg/L): hexane 0.5; benzene 36; dichloromethane 68; ethanol 300; dimethylformamide 5000, chloroform 100, acetone 300, Slightly soluble in most solvents, 29 mg/L @ 24C (exp), Solubility in water, g/100ml at 24 °C: 0.0008
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Density

1.45 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.45 g/cu cm at 25 °C, 0.27 g/cm³
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Vapor Pressure

less than 0.000000075 mmHg at 68 °F ; <0.001 mmHg at 257 °F (NTP, 1992), 7.5X10-10 mm Hg at 20 °C, Vapor pressure at 20 °C: negligible
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Mechanism of Action

... Previous studies indicate that FB642 /carbendazim/ may interfere with mitosis and thus may disrupt or inhibit microtubule function resulting in apoptosis. ..., Carbendazim inhibits microtubule assembly, thus blocking mitosis and inhibiting cancer cell proliferation. Accordingly, carbendazim is being explored as an anticancer drug. Data show that carbendazim increased mRNA and protein expressions and promoter activity of CYP1A1. In addition, carbendazim activated transcriptional activity of the aryl hydrocarbon response element, and induced nuclear translocation of the aryl hydrocarbon receptor (AhR), a sign the AhR is activated. Carbendazim-induced CYP1A1 expression was blocked by AhR antagonists, and was abolished in AhR signal-deficient cells. Results demonstrated that carbendazim activated the AhR, thereby stimulating CYP1A1 expression. In order to understand whether AhR-induced metabolic enzymes turn carbendazim into less-toxic metabolites, Hoechst 33,342 staining to reveal carbendazim-induced nuclear changes and flow cytometry to reveal the subG0/G1 population were applied to monitor carbendazim-induced cell apoptosis. Carbendazim induced less apoptosis in Hepa-1c1c7 cells than in AhR signal-deficient Hepa-1c1c7 mutant cells. Pretreatment with beta-NF, an AhR agonist that highly induces CYP1A1 expression, decreased carbendazim-induced cell death. In addition, the lower the level of AhR was, the lower the vitality present in carbendazim-treated cells, including hepatoma cells and their derivatives with AhR RNA interference, also embryonic kidney cells, bladder carcinoma cells, and AhR signal-deficient Hepa-1c1c7 cells. In summary, carbendazim is an AhR agonist. The toxicity of carbendazim was lower in cells with the AhR signal. This report provides clues indicating that carbendazim is more potent at inducing cell death in tissues without than in those with the AhR signal, an important reference for applying carbendazim in cancer chemotherapy.
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Impurities

2,3-Diaminophenazine, 2-Amino-3-hydroxyphenazine
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Color/Form

White powder, Crystalline powder, Nearly white solid /Technical/, Light-gray powder, Off-white, crystalline powder

CAS No.

10605-21-7, 37953-07-4
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Melting Point

576 to 585 °F (decomposes) (NTP, 1992), Decomposes at 300 °C, MP: 302-307 °C (decomposes), 302 - 307 °C
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Synthesis routes and methods I

Procedure details

690 g. of Carbendazim aqueous suspension were used. [composition: 200 g of 2-(carbomethoxy-amino)-benzimidazole, 27 g of nonyl phenol-poly (glycol ether) formed with 20 moles ethylene oxide (Tensilin 080), 58 g. of ammonium chloride and water]
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Synthesis routes and methods II

Procedure details

The salt of methyl cyanocarbamate with o-phenylenediamine (1.0 parts) is heated at 145°-50° C. for 10 minutes. This treatment gives 0.86 parts (94% yield) of 2-benzimidazolecarbamic acid, methyl ester.
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Synthesis routes and methods III

Procedure details

A solution of 5.0 parts of the salt of methyl cyanocarbamate with o-phenylenediamine and 1.5 parts of acetic acid in 25 parts of water is refluxed for 30 minutes. The solution is cooled to 50° C. and filtered. The product is washed with water and dried in vacuo at 95° C. This procedure gives 3.3 parts (72% yield) of 2-benzimidazolecarbamic acid, methyl ester.
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Synthesis routes and methods IV

Procedure details

To a jacketed reactor equipped with feed ports stirrer, reflux condenser, and pH probe are added 32 parts of 50% cyanamide solution and 100 parts of water. Methyl chloroformate (41.1 parts) and 67 parts of 50% sodium hydroxide solution are changed concurrently so as to maintain the pH of the solution at 7 - 7.5 and the reacton temperature at 40° - 50° C. The solution is held at 50° C. for 45 minutes and then 36 parts of o-phenylenediamine is added. The pH of the solution is held at 3.9 to 4.1 by the gradual addition of 65 parts of 37% HCl. The solution is heated to 105° C. and held at this temperature for 30 minutes. During this hold time, the product starts to crystallize. The reaction mass is cooled to 25°-30° C. and the solid product is filtered, washed with water and acetone, and dried in the vacuum oven at 80° C. to give 59.6 parts of 2-benzimidazolecarbamic acid, methyl ester. This represents a product yield of 93.5% based on o-phenylenediamine.
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Retrosynthesis Analysis

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